Manganese sulfate tetrahydrate

描述

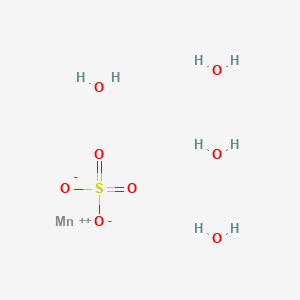

Manganese sulfate tetrahydrate, with the chemical formula MnSO₄·4H₂O, is a pale pink, crystalline solid. It is a commercially significant manganese salt and is used in various applications, including agriculture, industry, and scientific research. This compound is known for its role in providing essential nutrients and is often used in fertilizers to correct manganese-deficient soils .

准备方法

Synthetic Routes and Reaction Conditions: Manganese sulfate tetrahydrate can be synthesized by reacting manganese dioxide with sulfuric acid. The reaction typically involves dissolving manganese dioxide in sulfuric acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions include maintaining a temperature of around 340 K during the neutralization reaction .

Industrial Production Methods: Industrial production of this compound often involves the purification of manganese ores. The ores are treated with sulfuric acid to produce manganese sulfate, which is then crystallized to form the tetrahydrate. This process ensures the removal of impurities and results in a high-purity product .

化学反应分析

Types of Reactions: Manganese sulfate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form manganese dioxide.

Reduction: It can be reduced to manganese metal.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.

Substitution: Reagents like sodium carbonate can be used to precipitate manganese carbonate from manganese sulfate solutions.

Major Products:

Oxidation: Manganese dioxide (MnO₂)

Reduction: Manganese metal (Mn)

Substitution: Manganese carbonate (MnCO₃)

科学研究应用

Agricultural Applications

Nutrient Source for Plants

Manganese sulfate tetrahydrate serves as an essential micronutrient in fertilizers. It plays a critical role in photosynthesis, nitrogen assimilation, and enzyme activation in plants. The compound is often used to correct manganese deficiencies in crops such as corn, soybeans, and wheat.

Case Study: Impact on Crop Yield

A study conducted by the University of Florida demonstrated that applying this compound significantly improved the yield of citrus trees suffering from manganese deficiency. The application resulted in a 20% increase in fruit production compared to untreated trees .

| Crop Type | Manganese Application Rate | Yield Increase (%) |

|---|---|---|

| Citrus Trees | 5 kg/ha | 20 |

| Corn | 3 kg/ha | 15 |

| Soybeans | 2 kg/ha | 10 |

Animal Nutrition

This compound is utilized as a dietary supplement in animal feed, particularly for livestock and poultry. It supports bone formation, reproductive health, and metabolic processes.

Case Study: Poultry Growth Performance

Research published in the Journal of Animal Science indicated that adding this compound to chicken feed improved growth rates and feed conversion ratios. Chickens receiving the supplemented diet showed a 12% increase in weight gain over a six-week period .

| Animal Type | Supplementation Level | Weight Gain Increase (%) |

|---|---|---|

| Broiler Chickens | 100 mg/kg | 12 |

| Pigs | 50 mg/kg | 8 |

This compound is also employed in environmental remediation efforts, particularly for treating wastewater and soil contaminated with heavy metals.

Heavy Metal Removal

The compound has been shown to effectively precipitate heavy metals from wastewater streams, reducing toxicity levels and facilitating compliance with environmental regulations.

Case Study: Wastewater Treatment Efficiency

A study conducted at a municipal wastewater treatment facility demonstrated that adding this compound reduced lead and cadmium concentrations by over 70%, making the effluent safe for discharge .

| Contaminant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 150 | 45 | 70 |

| Cadmium | 50 | 10 | 80 |

作用机制

Manganese sulfate tetrahydrate exerts its effects primarily through its role as a source of manganese ions. Manganese is a cofactor for various enzymes, including superoxide dismutase, which protects cells from oxidative damage. It also plays a role in the synthesis of amino acids, cholesterol, and carbohydrates. The molecular targets include enzymes involved in antioxidant defense and metabolic pathways .

相似化合物的比较

- Manganese sulfate monohydrate (MnSO₄·H₂O)

- Manganese chloride tetrahydrate (MnCl₂·4H₂O)

- Manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

Comparison: Manganese sulfate tetrahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Compared to manganese sulfate monohydrate, the tetrahydrate form has a higher water content, making it more soluble in water. This increased solubility is advantageous in applications requiring rapid dissolution. Additionally, the tetrahydrate form is more stable under certain conditions compared to other manganese salts .

生物活性

Manganese sulfate tetrahydrate (MnSO₄·4H₂O) is an inorganic compound that plays a vital role in various biological systems, particularly in plant nutrition and enzyme activation. This article explores its biological activity, including its enzymatic roles, effects on plant growth, and implications for animal health, supported by research findings and case studies.

This compound is characterized by its pale pink crystalline solid form and deliquescent properties, allowing it to absorb moisture from the air. Its tetrahydrate structure consists of manganese in the +2 oxidation state coordinated with four water molecules and a sulfate ion. This unique structure enhances its solubility in water, making it an effective source of manganese for biological applications.

Role in Plant Nutrition

Manganese is an essential micronutrient for plants, crucial for various physiological processes:

- Enzyme Activation : Manganese activates approximately 30-35 enzymes involved in metabolic processes such as photosynthesis and nitrogen metabolism. It is particularly important for the activity of enzymes like superoxide dismutase (SOD), which protects cells from oxidative damage.

- Photosynthesis : Manganese plays a pivotal role in the oxygen-evolving complex of photosystem II, essential for the photolysis of water during photosynthesis. This process generates oxygen and protons, contributing to ATP synthesis .

- Deficiency Effects : A deficiency in manganese can lead to physiological disorders in crops, such as interveinal chlorosis, necrotic spots on leaves, and reduced growth rates. For example, studies have shown that manganese deficiency negatively impacts chlorophyll production and overall plant vigor.

Enzymatic Interactions

Research has demonstrated that manganese interacts with various enzymes beyond its role as a cofactor:

- Rubisco Activity : In studies involving tobacco chloroplasts, manganese was found to bind to Rubisco (ribulose-1,5-bisphosphate carboxylase/oxygenase), influencing its activity. While magnesium generally shows higher activity levels, manganese has a higher affinity for Rubisco under certain conditions .

- Bacterial Metabolism : Transition metals like manganese are crucial for bacterial growth. In Agrobacterium tumefaciens, manganese limitation affects biofilm formation and virulence. The bacterium's regulatory networks respond distinctly to varying levels of iron and manganese, highlighting the importance of these metals in microbial ecology .

Case Studies

Several studies illustrate the biological significance of this compound:

- Plant Growth Enhancement : A field study reported that applying this compound improved yield and quality in crops like soybeans and corn. The enhanced enzyme activity led to better nutrient uptake and stress resilience.

- Animal Health Implications : In animal models, manganese deficiency has been linked to impaired reproductive health and skeletal development. Supplementation with this compound has shown positive effects on bone mineralization and overall health in livestock .

- Chronic Exposure Studies : Research on chronic exposure to manganese compounds suggests potential neurotoxic effects at high concentrations. However, appropriate dietary levels of this compound are essential for maintaining neurological health without toxicity .

Comparative Analysis of Manganese Compounds

Here is a comparative table highlighting different forms of manganese sulfate:

| Compound Name | Chemical Formula | Hydration State | Unique Properties |

|---|---|---|---|

| Manganese(II) Sulfate Monohydrate | MnSO₄·H₂O | Monohydrate | Less stable; lower solubility |

| Manganese(II) Sulfate Pentahydrate | MnSO₄·5H₂O | Pentahydrate | Higher hydration state; different crystal structure |

| Manganese(II) Sulfate Heptahydrate | MnSO₄·7H₂O | Heptahydrate | Rare form; higher water content |

| Manganese Carbonate | MnCO₃ | Anhydrous | Different anion; primarily used for different applications |

The unique properties of this compound make it particularly effective for agricultural applications due to its solubility and bioavailability compared to other forms.

属性

IUPAC Name |

manganese(2+);sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFCUKTJFSWPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent), 16397-91-4 (Parent) | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-68-5 | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Manganese sulfate tetrahydrate?

A1: this compound (MnSO₄·4H₂O) is a hydrated salt composed of a manganese(II) cation (Mn²⁺), a sulfate anion (SO₄²⁻), and four water molecules (H₂O) per formula unit. The crystal structure reveals centrosymmetric bis(μ-sulfato-O:O′)bis[tetraaquamanganese(II)] dimers, forming eight-membered rings with two cis-located bridging sulfate anions and two coordination octahedra around manganese(II) [].

Q2: Can you elaborate on the coordination chemistry of Manganese in this compound?

A2: The manganese(II) ion in MnSO₄·4H₂O adopts a slightly distorted octahedral geometry []. It is coordinated to six oxygen atoms: four from water molecules and two from sulfate groups. This coordination environment influences its chemical reactivity and physical properties.

Q3: Are there any unexpected reactions involving this compound?

A3: Interestingly, MnSO₄·4H₂O can yield unexpected products in certain reactions. For instance, a study found that reacting it with sodium maleate and 1,10-phenanthroline (phen) resulted in Tetraaqua(1,10-phenanthroline-κ2N,N′)manganese(II) sulfate dihydrate []. This highlights the importance of understanding the reactivity of MnSO₄·4H₂O in different chemical environments.

Q4: What are the applications of this compound in plant nutrition?

A4: Manganese is an essential micronutrient for plant growth, and MnSO₄·4H₂O serves as a common source of manganese in fertilizers and plant nutrient solutions [, , ]. It is used to address manganese deficiencies in soils and promote healthy plant development.

Q5: How is this compound used in water culture systems for blueberries?

A5: Researchers have developed specific water culture nutrient solutions containing MnSO₄·4H₂O to optimize blueberry growth []. The solution provides essential nutrients, including manganese, in controlled concentrations to support robust root development and overall plant health.

Q6: Are there any formulations incorporating this compound for sustained nutrient release in agriculture?

A6: Yes, MnSO₄·4H₂O is a component of water-retaining, long-acting, sustained-release composite fertilizers []. These formulations are designed to improve soil properties, enhance drought resistance, and provide a consistent supply of nutrients to crops, including manganese, over an extended period.

Q7: Are there alternative uses for this compound beyond agriculture?

A7: Absolutely. MnSO₄·4H₂O is employed in various applications, including the optimization of fermentation conditions for exopolysaccharide production by Lactobacillus bulgaricus strain AK-1 []. This highlights its versatility in different biotechnological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。